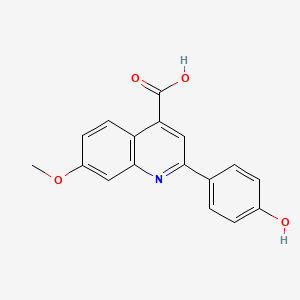

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

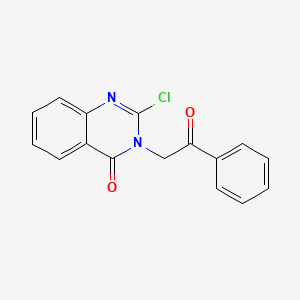

3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on ist eine synthetische organische Verbindung, die zur Klasse der Azetidinone gehört. Azetidinone sind viergliedrige Lactame, die cyclische Amide sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe, einer Ethyl-substituierten Phenylgruppe und einer Methoxy-substituierten Phenylgruppe aus, die an den Azetidinonring gebunden sind. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on umfasst typischerweise die folgenden Schritte:

Bildung des Azetidinonrings: Der Azetidinonring kann durch eine Staudinger-Reaktion gebildet werden, die die Cycloaddition eines Imins mit einem Keten beinhaltet. Das Imin wird üblicherweise durch Kondensation eines Amins mit einem Aldehyd oder Keton hergestellt.

Substitutionsreaktionen: Die Einführung der Amino-, Ethylphenyl- und Methoxyphenylgruppen kann durch verschiedene Substitutionsreaktionen erfolgen. Zum Beispiel kann die Aminogruppe durch nucleophile Substitution eingeführt werden, während die Ethylphenyl- und Methoxyphenylgruppen durch elektrophilen aromatischen Austausch eingeführt werden können.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltverträglichkeit liegt. Katalysatoren und Lösungsmittel, die die Reaktionsgeschwindigkeit und Selektivität verbessern, werden häufig in industriellen Umgebungen eingesetzt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Azetidinonring in einen Azetidinring umwandeln.

Substitution: Die Amino-, Ethylphenyl- und Methoxyphenylgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Oxo-Derivaten führen, während Reduktion zu Azetidin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie: In der biologischen Forschung wird die Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.

Medizin: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Wirkungen.

Industrie: In industriellen Anwendungen kann die Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann die Verbindung in biologischen Systemen an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Amino-4-Phenyl-1-(4-Methoxyphenyl)azetidin-2-on: Fehlt die Ethylgruppe am Phenylring.

3-Amino-4-(4-Methylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on: Enthält eine Methylgruppe anstelle einer Ethylgruppe am Phenylring.

3-Amino-4-(4-Ethylphenyl)-1-Phenylazetidin-2-on: Fehlt die Methoxygruppe am Phenylring.

Einzigartigkeit

3-Amino-4-(4-Ethylphenyl)-1-(4-Methoxyphenyl)azetidin-2-on ist einzigartig durch das Vorhandensein sowohl der Ethyl-substituierten Phenylgruppe als auch der Methoxy-substituierten Phenylgruppe. Diese Kombination von Substituenten verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie zu einem wertvollen Untersuchungsobjekt in verschiedenen Bereichen macht.

Eigenschaften

Molekularformel |

C18H20N2O2 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

3-amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C18H20N2O2/c1-3-12-4-6-13(7-5-12)17-16(19)18(21)20(17)14-8-10-15(22-2)11-9-14/h4-11,16-17H,3,19H2,1-2H3 |

InChI-Schlüssel |

RYBFIYBCLOFPOK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

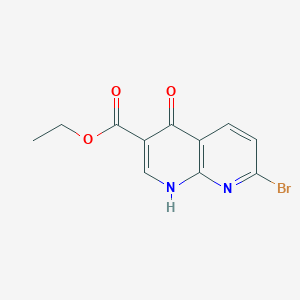

![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

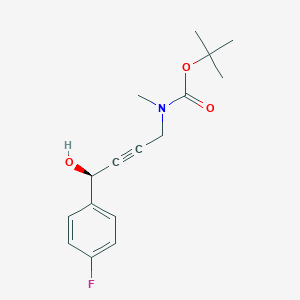

![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)